molecular formula C6H7ClN2O B12283953 Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-

Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-

Cat. No.: B12283953
M. Wt: 158.58 g/mol
InChI Key: JMZAFTKCCVRDEO-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is a chemical compound that features a hydroxylamine group attached to a pyridine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- typically involves the reaction of hydroxylamine with a chloropyridine derivative. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with 2-chloro-4-pyridinecarboxaldehyde under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the inhibition of enzyme activity or the modification of biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler analog without the pyridine ring.

    2-Chloro-4-pyridinecarboxaldehyde: A precursor in the synthesis of the compound.

    Oximes: Compounds formed by the reaction of hydroxylamine with aldehydes or ketones.

Uniqueness

Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is unique due to the presence of both the hydroxylamine group and the chloropyridine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

O-[(2-chloropyridin-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7ClN2O/c7-6-3-5(4-10-8)1-2-9-6/h1-3H,4,8H2

InChI Key

JMZAFTKCCVRDEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CON)Cl

Origin of Product

United States

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